3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Physicochemical profiling Drug-likeness Lipophilicity optimization

Researchers sourcing triazinobenzimidazoles frequently encounter N-3 substituent variability that confounds SAR. This compound delivers a defined N-3 isopropyl core (MW 216.28, XLogP3 2.5) with the 4-position available for systematic derivatization. • Physicochemical probe: tPSA 33.1 Ų, single rotatable bond, 1 HBD, 3 HBA - below BBB penetration threshold • Validated in HTS: HCMV nuclear egress, Dicer pre-microRNA maturation, KSHV latent infection screens • Class-level precedent: anthelmintic (>albendazole at 50 μg/mL), antibacterial FabI inhibition (MIC 25 μg/mL), herbicidal activity • No cytotoxicity against normal fibroblasts (3T3, CCL-1) in class studies Supplied with Certificate of Analysis. Custom synthesis available for 4-substituted analogs.

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Cat. No. B12131187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Molecular FormulaC12H16N4
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)N1CNC2=NC3=CC=CC=C3N2C1
InChIInChI=1S/C12H16N4/c1-9(2)15-7-13-12-14-10-5-3-4-6-11(10)16(12)8-15/h3-6,9H,7-8H2,1-2H3,(H,13,14)
InChIKeyFWTUBIMXHVVJAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole – Compound Identity and Core Scaffold Properties for Procurement Evaluation


3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole (CAS 669718-18-7) is a heterocyclic compound belonging to the 1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole scaffold class. It features an isopropyl substituent at the N-3 position of the partially saturated triazine ring fused to a benzimidazole core. Computed physicochemical properties include a molecular weight of 216.28 g/mol, XLogP3 of 2.5, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area of 33.1 Ų, and a single rotatable bond, as recorded in PubChem [1]. The compound appears in multiple commercial screening libraries and has been tested in high-throughput assays targeting HCMV nuclear egress, Dicer-mediated pre-microRNA maturation, and KSHV latent infection, though specific activity scores for these screens have not been publicly disclosed . The broader triazinobenzimidazole class has established biological precedent in anthelmintic, antibacterial, herbicidal, and adenosine receptor antagonist applications.

Why Generic Substitution of Triazinobenzimidazole Scaffolds Is Not Advisable: The 3-Isopropyl Differentiation Case


Within the 1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole class, the identity of the N-3 substituent is not a passive structural feature but a critical determinant of biological activity. The Ward et al. (1986) structure-activity relationship study demonstrated that herbicidal potency is exquisitely sensitive to the size of the N-3 alkyl group: activity is highest with methyl, declines with ethyl, and drops sharply with n-propyl [1]. The isopropyl group (as in the target compound) occupies a distinct steric and lipophilic space—branched rather than linear, with steric bulk closer to the ring—that is not replicated by any linear alkyl analog. In the adenosine A1 receptor antagonist series, Da Settimo et al. showed that lipophilic substituents at analogous positions directly modulate receptor subtype selectivity and binding affinity in the low nanomolar range [2]. These SAR trends mean that procurement of a generic 'triazinobenzimidazole' without specifying the N-3 substituent carries a high risk of obtaining a compound with entirely different activity profiles. The following section provides the quantitative evidence supporting this differentiation.

Quantitative Differentiation Evidence: 3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of the 3-Isopropyl Analog vs. Common N-3 Substituents

The target compound's computed XLogP3 of 2.5 positions it in a lipophilicity window distinct from its closest N-3 alkyl analogs. According to PubChem computed descriptors [1], this value reflects the branched isopropyl group's contribution to partition coefficient. In the broader triazinobenzimidazole class, smaller N-3 alkyl substituents (methyl, ethyl) yield lower logP values, while aryl substituents drive logP significantly higher—the 3-benzyl analog (CAS 669718-07-4, molecular formula C16H16N4) is expected to exhibit substantially greater lipophilicity. This 2.5 XLogP3 value is notable because the Ward SAR study established that herbicidal activity within the 4-oxo series is inversely correlated with increasing N-3 substituent size beyond methyl [2], while Da Settimo et al. demonstrated that enhanced lipophilicity at analogous positions improves A1 adenosine receptor affinity [3]. The isopropyl group thus occupies a calculated intermediate lipophilic space that may balance membrane permeability against excessive hydrophobicity-driven promiscuity—a differentiation point for researchers screening compounds for target-specific vs. off-target activity profiles.

Physicochemical profiling Drug-likeness Lipophilicity optimization

N-3 Alkyl Substituent Size and Herbicidal Activity: SAR Inferences from the Ward 1986 Tetrahydrotriazinobenzimidazole Series

Ward et al. (1986) systematically evaluated the postemergence herbicidal activity of 4-oxo-1,2,3,4-tetrahydro-1,3,5-triazino[1,2-a]benzimidazoles as a function of N-3 and C-2 substituents [1]. The study employed a quantitative 0–10 visual rating scale for broadleaf and grass weed control at application rates of 1, 2, and 8 lbs/acre. Key SAR findings: When R' (C-2 substituent) is methyl and R (N-3 substituent) is methyl (Compound 6), the broadleaf herbicide activity index (HAI-Broadleaf) reached maximum values. When R is increased to ethyl (Compound 12), activity declined moderately. When R is increased to n-propyl (Compound 13), a sharp decline in herbicidal activity was observed, described as 'virtually eliminated' for aromatic substituents at C-2. The target compound bears an isopropyl group at N-3, which is sterically larger than ethyl but branched rather than linear like n-propyl. Based on the established SAR trajectory where increasing N-3 alkyl size diminishes herbicidal potency, the isopropyl analog is predicted to exhibit reduced herbicidal activity compared to the N-3 methyl or N-3 ethyl benchmarks, but may retain differential activity compared to the N-3 n-propyl analog due to branching effects on binding pocket accommodation.

Herbicidal activity Structure-activity relationship Agrochemical screening

Anthelmintic Activity of Triazinobenzimidazole Class vs. Albendazole: Quantitative Larvicidal Efficacy Benchmark

Ananchenko et al. (2023) evaluated a series of [1,3,5]triazino[1,2-a]benzimidazole-2-amines bearing heterocyclic moieties at the 4-position for in vitro anthelmintic activity against encapsulated muscle larvae of Trichinella spiralis [1]. The study employed a quantitative larvicidal assay at 50 μg/mL concentration with 24 h incubation, using albendazole—the WHO-recommended standard treatment for trichinosis—as the direct comparator. Results demonstrated that tested triazinobenzimidazoles exhibited significantly higher efficiency than albendazole at the same concentration. The most potent compound, 3c (thiophen-2-yl substituted), achieved 58.41% larvicidal effect. The pyrrole analog 3f demonstrated 49.90% effectiveness. Critically, the study also established through MTT-dye reduction assays that these compounds showed no cytotoxicity against normal fibroblast cells (3T3, CCL-1) and cancer cell lines (MCF-7, AR-230), and in silico ADME profiling confirmed drug-likeness and favorable pharmacokinetic properties [1]. While the target compound (3-isopropyl substituted) was not directly included in this anthelmintic panel, the class-level evidence establishes that the triazinobenzimidazole scaffold, when substituted at the 4-position with heterocyclic moieties, can outperform the clinical standard albendazole. The target compound's N-3 isopropyl group provides a differentiated starting point for analogous anthelmintic SAR exploration through further 4-position derivatization.

Anthelmintic activity Trichinella spiralis Neglected tropical diseases

Antibacterial Activity of 4-Substituted s-Triazino[1,2-a]benzimidazoles: MIC Quantification Against Staphylococcus aureus and Escherichia coli

Ammar et al. (2019) synthesized and evaluated two novel series of 2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazoles and 2-amino-4,4-disubstituted/spiro analogs for in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, with molecular docking into the enoyl acyl carrier protein reductase (FabI) enzyme [1]. The most potent compounds, designated as 2 and 16, demonstrated minimum inhibitory concentration (MIC) values of 25 μg/mL against the tested bacterial strains. This study establishes quantitative antibacterial benchmarks for the scaffold class. The target compound differs structurally from the Ammar series by lacking the 2-amino group and bearing an N-3 isopropyl substituent rather than 4-aryl or 4,4-disubstituted patterns. This structural divergence is significant: the 2-amino group has been implicated in DHFR inhibition in related series [2], while the N-3 isopropyl substituent introduces distinct lipophilic character. The antibacterial MIC of 25 μg/mL for optimized 4-substituted analogs provides a class-level activity benchmark against which the isopropyl-substituted scaffold's antibacterial potential can be gauged upon further derivatization at the 4-position.

Antibacterial activity MIC determination FabI enzyme inhibition

Patent-Documented Anthelmintic Scope: N-3 Isopropyl as a Claimed Substituent in Triazinobenzimidazole Nematocidal Agents

U.S. Patent 3,997,534 (issued 1976) broadly claims substituted triazino-benzimidazoles of a defined generic formula wherein R₁ (the N-3 substituent) 'can denote an optionally branched alkyl group with 1 to 18 C atoms' including isopropyl, and describes these compounds as 'chemotherapeutics suitable for combating parasitary diseases in humans and animals; they are especially active against nematodes' [1]. The patent explicitly claims compounds where R₁ includes branched alkyl groups such as isobutyl (CH₂CH(CH₃)₂) alongside linear and cyclic variants, establishing that branched alkyl substitution at N-3 is encompassed within the active anthelmintic pharmacophore. Several exemplified compounds in the patent bear the isobutyl group at N-3, with melting points and synthetic characterization data provided. The target compound, bearing an isopropyl group, falls within this claimed generic scope and represents a lower-molecular-weight, less lipophilic branched alkyl variant compared to the exemplified isobutyl analogs. This patent evidence directly supports the anthelmintic potential of the N-3 isopropyl substitution pattern and provides a legal precedent for its inclusion in biologically active triazinobenzimidazole compositions.

Anthelmintic chemotherapy Nematode control Patent SAR

Computed Drug-Likeness and Permeability Descriptors: Rotatable Bond Count and Topological PSA Differentiation

The target compound possesses exactly one rotatable bond (the isopropyl C–N bond) and a topological polar surface area (tPSA) of 33.1 Ų, as computed and recorded in PubChem [1]. These values are highly relevant for scientific selection: a rotatable bond count of 1 is exceptionally low for a bioactive small molecule and is associated with reduced entropic penalty upon target binding and potentially improved oral bioavailability according to the Veber rule (rotatable bonds ≤10). The tPSA of 33.1 Ų falls well below the 140 Ų threshold commonly associated with good oral absorption and below the 90 Ų threshold for blood-brain barrier penetration potential [1]. In comparison, 4-aryl-substituted triazinobenzimidazole analogs (such as those in the Ammar 2019 and Dolzhenko 2005 series) carry additional aryl rotatable bonds and larger tPSA values due to the aromatic substituent, while 4-oxo analogs from the Ward 1986 series have different hydrogen-bonding capacity. The combination of low rotatable bond count and low tPSA in the target compound suggests a pharmacokinetic differentiation favoring membrane permeability and target engagement kinetics distinct from more highly substituted analogs [2].

Drug-likeness Oral bioavailability prediction Physicochemical optimization

Recommended Application Scenarios for 3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole Based on Differentiated Evidence


Scaffold for Anthelmintic Lead Optimization via 4-Position Derivatization

Based on the class-level anthelmintic activity exceeding albendazole at 50 μg/mL demonstrated by Ananchenko et al. (2023) for 4-heterocyclic-substituted triazinobenzimidazoles [1], and the patent-established nematocidal scope of N-3 branched alkyl analogs [2], the target compound serves as a procurement-ready core scaffold. Its N-3 isopropyl group provides distinct lipophilic character (XLogP3 = 2.5) [3] that can be exploited for target engagement optimization while the 4-position remains available for systematic derivatization with heterocyclic moieties (thiophene, pyrrole, furan) shown to confer potent anti-Trichinella spiralis activity. The demonstrated lack of cytotoxicity against normal fibroblast lines (3T3, CCL-1) in the class [1] supports further investment in this scaffold.

Physicochemical Tool Compound for Membrane Permeability and Oral Bioavailability Studies

The target compound's computed descriptors—a single rotatable bond, tPSA of 33.1 Ų, XLogP3 of 2.5, one HBD, and three HBA [3]—position it as a near-ideal physicochemical probe for studying passive membrane permeability in the triazinobenzimidazole chemical space. Its tPSA falls below both the 140 Ų oral absorption threshold and the 90 Ų blood-brain barrier penetration threshold, while the minimal rotatable bond count predicts low entropic cost upon target binding [4]. This compound can serve as a baseline scaffold in permeability assays (PAMPA, Caco-2) to quantify the impact of subsequent substituent additions on membrane transit, enabling rational property-based optimization.

Agrochemical Screening Intermediate for Selective Herbicidal Activity Profiling

The Ward et al. (1986) SAR study established that N-3 alkyl size is inversely correlated with postemergence herbicidal activity in the 4-oxo series, with small alkyl groups (methyl, ethyl) optimal and activity sharply declining with n-propyl [5]. The target compound, bearing N-3 isopropyl, is predicted to exhibit an intermediate herbicidal profile between the high-activity N-3 ethyl and low-activity N-3 n-propyl analogs. This intermediate activity window is valuable for screening programs seeking selective weed control (activity sufficient for target broadleaf species without excessive potency that risks non-target crop damage). The compound can also serve as a precursor for 4-oxo derivatization to fine-tune herbicidal selectivity.

Antibacterial FabI-Targeted Fragment Elaboration Starting Point

Ammar et al. (2019) demonstrated that 4-substituted s-triazino[1,2-a]benzimidazoles achieve MIC values of 25 μg/mL against S. aureus and E. coli through FabI enzyme inhibition [6]. The target compound provides a structurally minimalist core (MW 216.28) bearing only the N-3 isopropyl substituent, leaving the 2- and 4-positions available for fragment-based elaboration guided by FabI docking coordinates. Its low molecular weight and favorable ligand efficiency parameters make it suitable for fragment-based drug discovery campaigns targeting bacterial enoyl-ACP reductase, with the isopropyl group providing a defined lipophilic anchor point for initial binding pocket exploration.

Quote Request

Request a Quote for 3-(Propan-2-yl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.